molecular formula C12H13NO5S B12710435 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone CAS No. 111711-98-9

5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone

Cat. No.: B12710435
CAS No.: 111711-98-9
M. Wt: 283.30 g/mol
InChI Key: WAGXHCZUAWDIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone is a specialized pyrrolidinone derivative offered for research and development purposes. This compound features a unique molecular structure, combining an acetoxy functional group at the 5-position with a phenylsulfonyl moiety at the 1-nitrogen of the pyrrolidinone ring. The pyrrolidinone core is a gamma-lactam, a structure of high significance in medicinal and synthetic chemistry due to its presence in various biologically active molecules and its utility as a synthetic building block . The structural motifs present in this compound suggest potential applications in several research areas. The phenylsulfonyl group is a common protecting group in multi-step organic synthesis, particularly for amines, and can also influence the electronic properties of a molecule, potentially modulating its reactivity or interaction with biological targets. The acetoxy group can serve as a masked alcohol or carboxylic acid, or it may be investigated for its properties as a prodrug moiety or metabolic intermediate. Researchers may explore this compound as a key synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, or functional materials. Its high purity ensures consistent performance in sensitive applications, including catalysis studies and the development of new synthetic methodologies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111711-98-9

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

[1-(benzenesulfonyl)-5-oxopyrrolidin-2-yl] acetate

InChI

InChI=1S/C12H13NO5S/c1-9(14)18-12-8-7-11(15)13(12)19(16,17)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3

InChI Key

WAGXHCZUAWDIGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles

Mechanistic Insights into N-Acyliminium Ion Chemistry Pertaining to Pyrrolidinones

N-acyliminium ions are highly electrophilic and versatile reactive intermediates that play a pivotal role in the synthesis of a wide array of nitrogen-containing compounds. qub.ac.uknih.gov Their enhanced reactivity compared to standard iminium ions makes them particularly useful for forming carbon-carbon and carbon-heteroatom bonds. qub.ac.uk

The formation of N-acyliminium ions from precursors like 5-acetoxy-1-phenylsulfonyl-2-pyrrolidinone is a key step in many of its synthetic applications. The 5-acetoxy group serves as a good leaving group, and its departure is typically facilitated by a Lewis acid or Brønsted acid, which activates the acetoxy group for elimination and generates the N-acyliminium ion. qub.ac.uk This process transforms the pyrrolidinone ring into a highly electrophilic species, ready to be trapped by a variety of nucleophiles. qub.ac.ukcolab.ws

The generation of these intermediates can be achieved through several methods, including the acylation of imines or the direct condensation of amides with aldehydes. qub.ac.uk However, for precursors like 5-acetoxy-2-pyrrolidinones, the most common method involves the elimination of the acetoxy group. qub.ac.ukresearchgate.net

Once generated, these transient N-acyliminium ions are readily captured by a diverse range of nucleophiles. This trapping can occur intramolecularly, leading to cyclization reactions and the formation of complex polycyclic scaffolds, or intermolecularly, allowing for the introduction of new substituents onto the pyrrolidinone ring. nih.govthieme-connect.de Common nucleophiles used to trap these intermediates include:

Allyl silanes

Silyl (B83357) enol ethers

Electron-rich aromatic compounds

Indoles

Phenols

Nucleophilic additions to pyrrolidinone-derived N-acyliminium ions are a cornerstone of their synthetic utility, enabling the asymmetric synthesis of 2-substituted pyrrolidines and other heterocyclic systems. scilit.com The stereochemical outcome of these additions can often be controlled by using chiral auxiliaries or by the inherent stereochemistry of the starting material.

These reactions are not limited to simple additions. The initially formed adducts can sometimes undergo subsequent rearrangements, leading to more complex molecular architectures. acs.org The specific reaction pathway, whether it be a direct nucleophilic addition or a more complex rearrangement, is often influenced by the reaction conditions, such as the choice of solvent and the nature of the Lewis or Brønsted acid used to generate the N-acyliminium ion. researchgate.net

Nucleophile TypeProduct Type
Silicon-Based NucleophilesAllylated or Silylated Pyrrolidines
Aromatic NucleophilesAryl-Substituted Pyrrolidines
OrganostannanesAlkylated Pyrrolidines
Organometallic ReagentsVariously Substituted Pyrrolidines
Carbonyl CompoundsFunctionalized Pyrrolidines

This table summarizes the types of products that can be formed from the reaction of various nucleophiles with pyrrolidinone-derived N-acyliminium ions.

Electronic and Steric Influences of the Phenylsulfonyl Group on Reactivity

The phenylsulfonyl group attached to the nitrogen atom of the pyrrolidinone ring exerts a significant influence on the molecule's reactivity through both electronic and steric effects.

The sulfonyl group is a potent electron-withdrawing group, a characteristic that plays a crucial role in the reactivity of this compound. researchgate.net This electron-withdrawing nature arises from the high electronegativity of the oxygen atoms and the sulfur atom. While both carbonyl and sulfonyl groups are electron-withdrawing, the sulfonyl group generally exhibits a stronger effect. rsc.org This effect decreases the electron density on the nitrogen atom and, by extension, influences the entire pyrrolidinone ring system.

This strong electron-withdrawing capacity activates the molecule for various reactions. For instance, it can enhance the acidity of adjacent protons and make the carbonyl group more susceptible to nucleophilic attack. In conjugated systems, the phenylsulfonyl group can act as a powerful activating group, facilitating reactions such as Michael additions. researchgate.net The phenoxyl radical, a related concept, has been shown to be an exceptionally strong electron-withdrawing group, highlighting the potential for radical-mediated activation in similar systems. nih.gov

The electron-withdrawing nature of the N-sulfonyl group makes the double bond in a corresponding unsaturated pyrrolidinone an excellent dipolarophile for [3+2] cycloaddition reactions. acs.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.org The N-sulfonyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, making it more receptive to the HOMO (Highest Occupied Molecular Orbital) of the 1,3-dipole.

This principle is widely applied in the synthesis of various heterocyclic compounds, including pyrrolidines and other nitrogen-containing ring systems. mdpi.comacs.org The use of N-sulfonyl dipolarophiles often leads to high regioselectivity and stereoselectivity in the resulting cycloadducts. acs.org The versatility of this approach is demonstrated by the wide range of 1,3-dipoles that can participate in these reactions, such as azomethine ylides and nitrones. nih.govsci-rad.com The reaction can be influenced by the choice of dipolarophile, with different dipolarophiles leading to different regio- and diastereochemical outcomes. acs.org

1,3-DipoleResulting Heterocycle
Azomethine YlidePyrrolidine (B122466)
NitroneIsoxazolidine
Nitrile OxideIsoxazole
DiazoalkanePyrazoline

This interactive table illustrates the types of five-membered heterocycles formed from the [3+2] cycloaddition of various 1,3-dipoles with an alkene dipolarophile.

Reaction Pathways Involving the 5-Acetoxy Substituent

The 5-acetoxy group is not merely a spectator in the chemistry of this compound. As previously mentioned, its primary role is often that of a leaving group in the formation of N-acyliminium ions. qub.ac.uk However, it can also participate in other reaction pathways.

For example, under certain conditions, the acetoxy group can be displaced by other nucleophiles in a direct SN2-type reaction, although the formation of the N-acyliminium ion is generally the more favored pathway, especially in the presence of a Lewis acid. The efficiency of the acetoxy group as a leaving group is central to the synthetic utility of this compound, providing a reliable method for generating a reactive intermediate at the 5-position of the pyrrolidinone ring. researchgate.net This allows for the subsequent introduction of a wide variety of functional groups, making it a valuable precursor in the synthesis of substituted pyrrolidines and related alkaloids. nih.govmdpi.com

Exploration of Radical and Electrochemical Processes in Pyrrolidinone Derivatization

Beyond ionic pathways, this compound is a precursor for radical-mediated reactions, particularly radical annulations. The mechanistic basis for this reactivity again stems from the initial formation of the N-acyliminium ion. This electrophilic intermediate can be reduced by a single-electron transfer (SET) agent to generate a nitrogen-centered radical or, more commonly, an α-amino radical.

A well-documented method involves the use of samarium(II) iodide (SmI₂), a powerful one-electron reductant. researchgate.net The mechanism proceeds as follows:

N-Acyliminium Ion Formation: As previously described, the 5-acetoxy group leaves with the assistance of a Lewis acid.

Single-Electron Transfer (SET): SmI₂ transfers an electron to the N-acyliminium ion, converting the electrophilic carbon at C5 into a nucleophilic radical.

Radical Addition: This α-amino radical is highly reactive and can add to a suitably positioned alkene or alkyne acceptor in an intramolecular or intermolecular fashion.

Annulation/Cyclization: The resulting radical intermediate undergoes further reaction, typically cyclization, to form a new ring fused to the pyrrolidinone core. This process is a form of radical annulation.

This strategy has been employed in reductive coupling reactions between N-acyliminium ion precursors and activated alkenes, leading to the diastereoselective formation of 2,5-disubstituted pyrrolidine derivatives. researchgate.net

Table 2: Mechanistic Steps in SmI₂-Mediated Radical Annulation
StepProcessKey Species
1Leaving Group DepartureThis compound → N-Acyliminium Ion
2Single Electron TransferN-Acyliminium Ion + SmI₂ → α-Amino Radical
3Intermolecular Additionα-Amino Radical + Activated Alkene → Adduct Radical
4Radical Termination/CyclizationAdduct Radical → Final Annulated Product

The electrochemical oxidation of lactams, particularly N-sulfonylated derivatives like this compound, offers a green and efficient pathway for generating reactive intermediates. nih.gov The oxidation mechanism typically involves a single-electron transfer from the molecule to an anode. The site of oxidation can be the lactam nitrogen, the aromatic sulfonyl group, or the pyrrolidinone ring itself, depending on the electrochemical potential and the substrate's electronic structure.

For N-sulfonylated lactams, anodic oxidation can lead to the formation of a radical cation. researchgate.net The subsequent fate of this intermediate determines the final product. Plausible pathways include:

Proton Loss: Deprotonation from a carbon atom adjacent to the nitrogen can generate an α-amino radical, similar to that formed in SmI₂-mediated reactions. This radical can then engage in coupling or cyclization reactions.

Sulfonyl Radical Generation: Electrochemical processes are known to generate sulfonyl radicals from precursors like sulfinic acids or sulfonyl hydrazides. nih.govrsc.org In the context of this compound, direct oxidation could potentially lead to cleavage or modification of the phenylsulfonyl group, although oxidation of the lactam ring is also a likely event.

C-H Functionalization: Electrochemical oxidation in the presence of other reagents, such as sodium sulfinates, can lead to C-H sulfonylation, where a new sulfonyl group is added to the molecule through a radical-radical cross-coupling mechanism. researchgate.net

Studies on the electrochemical oxidation of β-lactams have shown that reactions can occur at the ring adjacent to the lactam core, highlighting the reactivity of this structural motif under oxidative conditions. nih.gov For N-sulfonyl pyrrolidinones, the combination of the lactam and the sulfonyl group provides multiple electroactive sites, enabling a range of synthetic transformations that avoid the need for harsh chemical oxidants. nih.gov

Advanced Synthetic Applications of 5 Acetoxy 1 Phenylsulfonyl 2 Pyrrolidinone Derivatives

Precursor Utility in the Synthesis of Complex Heterocyclic Systems

The strategic placement of functional groups on the 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone scaffold makes it an ideal starting point for synthesizing more elaborate heterocyclic structures, including polycyclic and fused-ring systems that are often challenging to access through other means.

Building Blocks for Polycyclic and Fused-Ring Systems

The reactivity of this compound derivatives allows them to serve as key building blocks for annulation reactions, leading to the formation of fused heterocyclic systems. The core strategy involves the substitution of the 5-acetoxy group by a nucleophile that contains a second reactive site. An intramolecular cyclization event can then be triggered to form a new ring fused to the original pyrrolidinone core.

For example, reaction with a binucleophile like a substituted aminophenol could lead to a fused benzoxazine-pyrrolidinone system. Similarly, reaction with indole (B1671886) derivatives bearing a nucleophilic side chain at the C3 position could pave the way for the synthesis of pyrrolidino-indoline alkaloids. The N-phenylsulfonyl group plays a crucial role in these transformations by acidifying the α-protons, facilitating enolate formation for subsequent reactions.

Another powerful approach is the use of cycloaddition reactions. The pyrrolidinone ring can be engineered to contain unsaturation, turning it into a dipolarophile or a diene component for [3+2] or [4+2] cycloadditions, respectively. This strategy allows for the rapid construction of complex polycyclic frameworks with high stereocontrol.

Below is a table illustrating potential fused-ring systems accessible from this precursor.

Table 1: Potential Fused-Ring Systems from this compound Derivatives

Fused System Synthetic Strategy Key Reagents
Pyrrolo[1,2-a]quinolines Nucleophilic substitution followed by intramolecular Friedel-Crafts-type cyclization Substituted anilines with an activating group
Chromenopyrrolidinones Nucleophilic substitution with a phenol (B47542) derivative followed by intramolecular ring closure Salicylaldehyde derivatives
Indolizidine Alkaloid Core Sequential reduction and cyclization strategies Organometallic reagents, reducing agents
Pyrrolo[2,1-c] rsc.orgaalto.fibenzodiazepines Substitution with 2-aminobenzylamine followed by intramolecular cyclization 2-Aminobenzylamine

Intermediates in the Total Synthesis of Natural Products and Analogues

The pyrrolidinone motif is a central feature in numerous classes of alkaloids and other biologically active natural products. rsc.orgresearchgate.net Consequently, this compound is an attractive intermediate for the total synthesis of these complex molecules and their analogues. Its utility lies in its ability to introduce a functionalized five-membered nitrogen-containing ring early in a synthetic sequence.

In the synthesis of natural products like lennoxamine (B1248200) or other protoberberine-type alkaloids, the pyrrolidinone ring can be elaborated into the core structure. The acetoxy group at C5 provides a handle for introducing carbon-carbon or carbon-heteroatom bonds, which is essential for building the target's carbon skeleton. For instance, a Heck coupling or a Suzuki coupling could be employed at this position after conversion to a suitable derivative, allowing for the attachment of complex side chains or the formation of new rings.

Furthermore, the stereochemistry at the C5 position can be controlled or modified, making it a valuable chiral pool starting material for enantioselective syntheses of natural product analogues, which are crucial for structure-activity relationship (SAR) studies.

Strategies for Heterocycle Library Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for drug discovery, enabling the rapid generation of large libraries of compounds for high-throughput screening. The structure of this compound is well-suited for such strategies.

The compound can serve as a central scaffold onto which diversity can be introduced at multiple positions. Three key points of diversification exist:

The C5 Position: The acetoxy group can be displaced by a wide variety of nucleophiles (alcohols, amines, thiols, carbanions), introducing a first point of diversity.

The Phenylsulfonyl Group: While often used as an activating group, it can be substituted or modified, or different sulfonyl groups could be used from the start.

The Pyrrolidinone Ring: The carbonyl group and the α-protons offer sites for further functionalization, such as aldol (B89426) condensations or alkylations.

A typical library synthesis might involve reacting the parent pyrrolidinone with a set of diverse amines to create a library of 5-amino-pyrrolidinones. Each of these products could then be subjected to a second reaction, for example, an alkylation at the C3 position with a variety of alkyl halides, generating a two-dimensional library of compounds with significant structural diversity. Such libraries are invaluable for screening against biological targets to identify new lead compounds.

Table 2: Illustrative Combinatorial Library from a Pyrrolidinone Scaffold

Scaffold Diversity Element 1 (R¹) Diversity Element 2 (R²) Product Class
1-Phenylsulfonyl-2-pyrrolidinone C5-substitution with various amines (e.g., benzylamine, morpholine, aniline) C3-alkylation with various electrophiles (e.g., methyl iodide, benzyl (B1604629) bromide) 3,5-Disubstituted Pyrrolidinones
1-Phenylsulfonyl-2-pyrrolidinone C5-substitution with various thiols (e.g., thiophenol, ethanethiol) N-Desulfonylation and re-acylation with various acyl chlorides N-Acyl-5-thio-pyrrolidinones

Late-Stage Functionalization of Complex Molecules Utilizing Pyrrolidinone Chemistry

Late-stage functionalization (LSF) is a strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues without having to re-synthesize the entire molecule from scratch.

While this compound is more commonly used as a building block, the principles of its reactivity can be applied in an LSF context. If a complex drug candidate already contains a pyrrolidinone core, methods inspired by the chemistry of the title compound could be used. For example, if a pyrrolidinone-containing drug could be oxidized to introduce a hydroxyl or acetoxy group at the C5 position, this would install a reactive handle for LSF.

This newly installed group could then be displaced by various nucleophiles to introduce polar groups to improve solubility, metabolic probes for ADME studies, or photoaffinity labels for target identification studies. The ability to perform such modifications late in the synthesis is highly efficient and can significantly accelerate drug development programs.

Development of Organic Materials with Tunable Properties

The development of new organic materials with specific electronic, optical, or physical properties is a major goal in materials science. Pyrrolidinone derivatives have been explored for applications in optoelectronics and as specialized polymers. researchgate.net The functional handles present in this compound make it an interesting monomer for the synthesis of novel functional polymers.

The acetoxy group can be converted into other functionalities suitable for polymerization. For example, conversion to a primary amine or alcohol would create an AB-type monomer that could undergo step-growth polymerization to form polyamides or polyesters. The rigid pyrrolidinone ring would be incorporated into the polymer backbone, influencing its thermal properties and chain morphology.

The phenylsulfonyl group also offers opportunities for tuning material properties. The aromatic ring can be functionalized with various substituents to modulate solubility, electronic properties, or self-assembly behavior. By carefully selecting the co-monomers or the functional groups appended to the pyrrolidinone monomer, it is possible to design and synthesize organic materials with properties tailored for specific applications, such as gas separation membranes, dielectric layers, or chiral stationary phases in chromatography.

Table 3: Potential Organic Materials Derived from Pyrrolidinone Monomers

Material Type Polymerization Strategy Potential Tunable Property Potential Application
Polyamides Ring-opening polymerization of a bicyclic lactam derived from the monomer Thermal Stability, Chirality High-performance fibers, Chiral separations
Polyesters Polycondensation of a diol derivative Biodegradability, Mechanical Strength Biomedical materials, Specialty plastics
Functional Polymers Grafting from the phenylsulfonyl group Surface Energy, Refractive Index Functional coatings, Optical films
Cross-linked Resins Copolymerization with multifunctional monomers Porosity, Swelling Capacity Solid-phase synthesis supports, Sorbents

Computational and Theoretical Approaches in the Study of 5 Acetoxy 1 Phenylsulfonyl 2 Pyrrolidinone Chemistry

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. beilstein-journals.org By approximating the electron density of a molecule, DFT can be used to calculate the energies of reactants, products, transition states, and intermediates, thereby mapping out the potential energy surface of a reaction. This approach offers profound insights into the feasibility of a proposed mechanism and can distinguish between competing pathways.

In the context of reactions involving pyrrolidinone derivatives, DFT calculations have been successfully employed to investigate various transformations. For instance, studies on the reaction between 3-pyrroline-2-one (B142641) derivatives and amines have utilized DFT to propose detailed reaction mechanisms. beilstein-journals.org These studies often reveal that the reaction proceeds through a specific pathway with the lowest activation energy barrier (ΔG‡). beilstein-journals.org For 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone, DFT could be instrumental in exploring reactions such as nucleophilic substitution at the C5 position or reactions involving the sulfonyl group.

A hypothetical DFT study on the hydrolysis of this compound might investigate the stepwise versus concerted nature of the reaction, the role of solvent molecules in stabilizing charged intermediates, and the energetic barriers associated with each step. Such a study would likely involve a functional like B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules. beilstein-journals.orgresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Reaction Mechanism Studies

Functional Basis Set Common Application
B3LYP 6-31G(d) Geometry optimization and frequency calculations.
M06-2X def2-TZVP Improved accuracy for non-covalent interactions and transition states.

This table presents examples of DFT functionals and basis sets commonly used in the study of organic reaction mechanisms.

Prediction and Analysis of Reaction Stereoselectivity and Regioselectivity

Computational methods are particularly powerful in predicting and rationalizing the stereochemical and regiochemical outcomes of chemical reactions. For chiral molecules like this compound, understanding the factors that govern the formation of one stereoisomer over another is crucial. DFT calculations can be used to model the transition states leading to different stereoisomers or regioisomers. The calculated energy differences between these transition states can then be used to predict the product distribution.

Studies on asymmetric aldol (B89426) reactions involving N-acyl thiazolidinethiones have demonstrated the utility of DFT in understanding the origins of stereoselectivity. researchgate.netacs.org These studies have shown that the presence of additives or coordinating solvents can significantly influence the energy of competing transition states, thereby altering the stereochemical outcome. researchgate.netacs.org Similarly, for reactions of this compound, DFT could be used to predict whether a nucleophile would attack from the re or si face of the pyrrolidinone ring, leading to either a cis or trans product.

The analysis often involves comparing the energies of diastereomeric transition states. A lower calculated free energy of activation for one transition state over another suggests that the corresponding product will be formed preferentially. It has been noted in studies of related systems that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org

Table 2: Hypothetical Energy Differences and Predicted Product Ratios for a Nucleophilic Substitution on a Pyrrolidinone Ring

Transition State Relative Free Energy (kcal/mol) Predicted Product Ratio (at 298 K)
TS-A (leading to cis product) 0.0 >99:1

This table illustrates how calculated relative free energies of transition states can be used to predict the stereochemical outcome of a reaction. The data is hypothetical and for illustrative purposes.

Theoretical Modeling of Transition States and Intermediate Species

The identification and characterization of transition states and intermediates are fundamental to understanding a reaction mechanism. Transition states are transient, high-energy structures that cannot be isolated experimentally, making computational modeling an essential tool for their study. DFT calculations allow for the optimization of transition state geometries and the calculation of their vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

In the study of multicomponent reactions involving N-sulfonylimines, DFT has been used to identify the structures of intermediates and transition states along the reaction pathway. chemrxiv.org These calculations can reveal intricate details about bond-forming and bond-breaking processes. For this compound, theoretical modeling could be used to visualize the transition state for a nucleophilic attack at the carbonyl carbon or the C5 position. This would provide insights into the geometry of the approach of the nucleophile and the nature of the interactions that stabilize the transition state.

Furthermore, the modeling of intermediates, such as charged or radical species, can help to explain the observed reactivity and selectivity. Natural Bond Orbital (NBO) analysis is often coupled with these calculations to understand charge distribution and delocalization in these transient species.

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidinone Systems

The three-dimensional structure and flexibility of a molecule play a significant role in its reactivity and biological activity. The pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. frontiersin.org Conformational analysis aims to identify the low-energy conformations of a molecule and the energy barriers between them.

For substituted pyrrolidines, both experimental techniques like NMR and theoretical calculations are used to determine the preferred ring pucker. researchgate.net The substituents on the ring can have a profound effect on the conformational equilibrium. In the case of this compound, the bulky phenylsulfonyl group at the nitrogen and the acetoxy group at C5 will significantly influence the conformational landscape of the five-membered ring. A computational conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization, can identify the most stable conformers.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms according to the principles of classical mechanics, MD can explore the conformational space of a molecule and reveal how it changes over time. For this compound, MD simulations could be used to study the flexibility of the pyrrolidinone ring, the rotational freedom around the N-S bond, and the interactions with solvent molecules. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme active site.

Table 3: Common Pyrrolidine (B122466) Ring Puckering Conformations

Conformation Description
Cγ-endo (down) The Cγ atom is puckered towards the same side as the C=O group.
Cγ-exo (up) The Cγ atom is puckered towards the opposite side of the C=O group.

This table describes the common puckering conformations observed in pyrrolidinone rings.

Q & A

Q. What are the established synthetic routes for 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone, and how can purity be maximized?

A two-step approach is commonly employed:

  • Step 1 : Sulfonylation of 2-pyrrolidinone using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to yield 1-phenylsulfonyl-2-pyrrolidinone.
  • Step 2 : Acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst (e.g., DMAP) at room temperature.
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>98%). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 2.1 (acetoxy CH₃), δ 3.5–4.0 (pyrrolidinone ring protons), and δ 7.6–8.1 (phenylsulfonyl aromatic protons). ¹³C NMR confirms carbonyl groups (C=O at ~170–175 ppm) .
  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) for purity >99.5% .

Q. What are the solubility properties and handling precautions for this compound?

  • Solubility : Highly soluble in DMSO, DMF; sparingly soluble in water. Avoid prolonged exposure to moisture to prevent hydrolysis of the acetoxy group.
  • Handling : Use gloves and fume hoods. In case of skin contact, wash immediately with soap/water. Store at 2–8°C under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like sulfonic acid derivatives?

  • Catalyst Screening : Replace traditional bases with polymer-supported bases (e.g., PS-BEMP) to reduce side reactions.
  • Temperature Control : Maintain sulfonylation at ≤5°C to suppress sulfonic acid formation. Use real-time IR monitoring to track intermediate stability .
  • Work-Up : Quench reactions with ice-cold 1M HCl to precipitate unreacted sulfonyl chloride, followed by extraction with dichloromethane .

Q. What methodologies resolve discrepancies in NMR data across research batches?

  • Deuterated Solvent Effects : Test in DMSO-d₆ vs. CDCl₃; shifts in pyrrolidinone ring protons (δ 3.5–4.0) may indicate residual solvents.
  • Impurity Profiling : Compare with reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) via LC-MS to identify sulfonic acid or acetylated impurities .

Q. How should stability studies be designed under varying pH and temperature conditions?

  • Buffer Systems : Use ammonium acetate (pH 6.5) for neutral conditions, citrate (pH 3.0) for acidic, and borate (pH 9.0) for basic stability testing.
  • Accelerated Degradation : Heat samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; hydrolyzed products (e.g., 1-phenylsulfonyl-2-pyrrolidinone) appear as new peaks at RRT 0.8–0.9 .

Q. What advanced strategies isolate and quantify trace impurities (<0.1%)?

  • 2D-LC/MS : Employ a heart-cutting method with a polar-embedded column (e.g., HILIC) for polar impurities.
  • Synthesis of Impurity Standards : Use preparative HPLC to isolate impurities identified in forced degradation studies. Compare retention times and fragmentation patterns with spiked samples .

Q. How do computational models aid in predicting reactivity of the phenylsulfonyl group?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic substitution sites. The sulfonyl group’s electron-withdrawing nature directs further functionalization to the pyrrolidinone ring’s C-3 position.
  • MD Simulations : Assess solvation effects in DMSO to model reaction pathways for acetyl migration .

Tables for Key Data

Q. Table 1. Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Traditional sulfonylation7295
PS-BEMP-assisted method8899
Low-temperature acetylation9098.5

Q. Table 2. Stability Study Results

ConditionDegradation Products (%)Half-Life (Days)
pH 3.0, 25°C12 (hydrolysis)30
pH 9.0, 40°C28 (ring-opening)14
Photolytic (UV)5 (radical formation)60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.